BenchChemオンラインストアへようこそ!

FK614

PPARγ binding Receptor affinity Radioligand competition assay

FK614 is a non-TZD benzimidazole SPPARM with high PPARγ affinity (Ki 11 nM) and distinct partial agonism. Its unique coactivator recruitment profile and 15x higher in vivo potency vs. pioglitazone make it a superior tool for diabetes research. Procure this well-characterized, non-generic alternative for definitive PPARγ signaling studies.

Molecular Formula C21H23Cl2N3O3S
Molecular Weight 468.4 g/mol
CAS No. 193012-35-0
Cat. No. B1672743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFK614
CAS193012-35-0
Synonyms3-(2,4-dichlorobenzyl)-2-methyl-N-(pentylsulfonyl)-3 H-benzimidazole-5-carboxamide
FK614 cpd
Molecular FormulaC21H23Cl2N3O3S
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCCCCCS(=O)(=O)NC(=O)C1=CC2=C(C=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C
InChIInChI=1S/C21H23Cl2N3O3S/c1-3-4-5-10-30(28,29)25-21(27)15-7-9-19-20(11-15)26(14(2)24-19)13-16-6-8-17(22)12-18(16)23/h6-9,11-12H,3-5,10,13H2,1-2H3,(H,25,27)
InChIKeyUYGZODVVDUIDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FK-614 (CAS 193012-35-0) Procurement Guide: Non-Thiazolidinedione PPARγ Modulator for Insulin Resistance Research


FK-614 (CAS 193012-35-0) is a benzimidazole-derivative, non-thiazolidinedione (non-TZD), orally active selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARM) [1]. It functions as an insulin sensitizer and was developed for the research of type 2 diabetes, hyperglycemia, and hypertriglyceridemia [2]. Its chemical structure (C21H23Cl2N3O3S) is distinct from the TZD scaffold of rosiglitazone and pioglitazone, and it advanced to Phase 2 clinical trials before development was discontinued [3][4].

Why FK-614 Cannot Be Substituted by Generic TZDs or Other PPARγ Agonists in Research Applications


Generic substitution with rosiglitazone or pioglitazone will not replicate FK-614's distinct pharmacological profile. FK-614 is classified as a selective PPARγ modulator (SPPARM) rather than a full agonist, and it exhibits a unique pattern of coactivator recruitment and transcriptional regulation that is quantitatively distinct from TZDs [1]. Specifically, FK-614 behaves as a partial agonist for CBP (CREB-binding protein) and SRC-1 (steroid receptor coactivator-1) recruitment but functions as a full agonist for PBP (PPAR-binding protein) and PRIP (PPAR-interacting protein), resulting in a context-dependent transcriptional output that cannot be achieved with rosiglitazone or pioglitazone [1][2]. Additionally, FK-614 induces different adipocyte differentiation-stage-specific effects on gene expression compared to TZDs, with attenuated activity in mature adipocytes that may translate to a distinct tolerability profile [1]. These mechanistic differences are intrinsic to FK-614's chemical structure as a benzimidazole derivative lacking the TZD moiety, and they preclude the use of generic PPARγ agonists as functionally equivalent alternatives in experiments requiring SPPARM-specific pharmacology [3].

Quantitative Differentiation of FK-614: Head-to-Head Evidence Against Rosiglitazone and Pioglitazone


PPARγ Binding Affinity (Ki): FK-614 Demonstrates 4.3-Fold Higher Affinity Than Rosiglitazone

In a competitive radioligand binding assay using [³H]rosiglitazone, FK-614 exhibited a Ki of 11 nM, which is 4.3-fold lower (indicating higher affinity) than rosiglitazone's Ki of 47 nM and approximately 118-fold lower than pioglitazone's Ki of 1.3 μM [1]. This demonstrates that FK-614 binds to the PPARγ ligand-binding domain with significantly greater affinity than both clinically approved TZDs under identical assay conditions.

PPARγ binding Receptor affinity Radioligand competition assay SPPARM pharmacology

Coactivator CBP Recruitment Affinity: FK-614 Shows Reduced CBP Interaction Versus TZDs

FK-614 induced PPARγ interaction with the nuclear receptor coactivator CBP but at a reduced magnitude compared to rosiglitazone and pioglitazone. The estimated Kd values of ligand-PPARγ complexes for CBP peptide were 1.8 μM for FK-614, compared to 0.64 μM for rosiglitazone and 0.72 μM for pioglitazone [1]. This indicates that the FK-614-PPARγ complex exhibits approximately 2.8-fold lower affinity for CBP peptide than the rosiglitazone-PPARγ complex and 2.5-fold lower than the pioglitazone-PPARγ complex.

Transcriptional coactivator CBP recruitment SPPARM mechanism Partial agonism

In Vivo Hypoglycemic Potency in db/db Mice: FK-614 Equipotent to Rosiglitazone, 15-Fold More Potent Than Pioglitazone

In C57BL/KsJ-db/db mice, a standard model of type 2 diabetes with severe insulin resistance, FK-614 demonstrated hypoglycemic potency comparable to that of rosiglitazone and approximately 15-fold greater than that of pioglitazone [1]. In a separate study using C57BL/6J-ob/ob mice, FK-614 exhibited an ED50 of 1.3 mg/kg for its hypoinsulinemic effect, compared to 11.8 mg/kg for pioglitazone, representing a 9-fold higher potency [1].

In vivo efficacy db/db mouse model Glucose lowering Type 2 diabetes research

Adipocyte Stage-Specific Gene Regulation: FK-614 Shows Attenuated aP2 Induction in Mature Adipocytes Versus Rosiglitazone

In differentiating 3T3-L1 adipocytes, FK-614 induced adipose fatty acid-binding protein (aP2) mRNA expression and triglyceride accumulation as efficaciously as rosiglitazone and pioglitazone. However, in fully mature adipocytes, the effect of FK-614 on aP2 gene expression was markedly less than that of rosiglitazone and pioglitazone [1]. Furthermore, long-term treatment of mature adipocytes with rosiglitazone and pioglitazone reduced the expression of phosphodiesterase 3B (PDE3B), an effect associated with insulin resistance development, whereas FK-614 had no such effect in mature adipocytes [1].

Adipogenesis aP2 gene expression 3T3-L1 adipocytes Lipid accumulation

Transcriptional Activation: FK-614 Exhibits Partial Agonism with Reduced Maximal Efficacy Versus Rosiglitazone

In PPARγ-mediated transcriptional reporter gene assays, FK-614 activated PPARγ-mediated transcription, but its maximum effect was less than that of thiazolidinedione derivatives including rosiglitazone and pioglitazone [1]. This partial agonist profile in transcriptional activation is consistent with its SPPARM classification and is attributed to its differential coactivator recruitment pattern, specifically the reduced recruitment of CBP and SRC-1 while maintaining PGC-1α recruitment comparable to rosiglitazone and pioglitazone [2].

Reporter gene assay Transcriptional activity Partial agonism PPARγ transactivation

Chemical Scaffold Differentiation: Benzimidazole Core Confers Non-TZD PPARγ Modulation

FK-614 is a benzimidazole derivative (C21H23Cl2N3O3S) that lacks the thiazolidinedione moiety present in rosiglitazone and pioglitazone [1][2]. The compound contains a 2,4-dichlorobenzyl group, a 2-methyl substituent on the benzimidazole ring, and an N-pentylsulfonyl carboxamide moiety. This distinct chemical architecture enables FK-614 to function as a selective PPARγ modulator (SPPARM) rather than a full agonist, with unique conformational effects on the PPARγ ligand-binding domain as evidenced by differential trypsin digestion patterns compared to rosiglitazone [3].

Benzimidazole derivative Non-thiazolidinedione Chemical scaffold SPPARM

Optimal Research Applications for FK-614 Based on Quantified Differentiation Evidence


PPARγ SPPARM Mechanistic Studies Requiring Partial Agonist Pharmacology

For researchers investigating the molecular basis of selective PPARγ modulation, FK-614 provides a well-characterized tool compound with defined partial agonist activity. Its reduced maximal transcriptional activation efficacy compared to full agonists rosiglitazone and pioglitazone [1], combined with its differential coactivator recruitment profile—specifically lower affinity for CBP peptide (Kd 1.8 μM vs. 0.64 μM for rosiglitazone) [2]—enables precise dissection of PPARγ signaling pathways that are selectively engaged or spared by partial activation. This makes FK-614 particularly suitable for studies aimed at identifying gene expression signatures associated with SPPARM pharmacology versus full agonism.

Adipocyte Differentiation Research Focusing on Stage-Dependent PPARγ Effects

FK-614 exhibits a unique stage-dependent selectivity profile in adipocyte biology: it induces aP2 expression and triglyceride accumulation as efficaciously as rosiglitazone in differentiating 3T3-L1 adipocytes, but shows markedly attenuated activity in mature adipocytes [1]. Additionally, FK-614 does not downregulate PDE3B in mature adipocytes, an effect observed with rosiglitazone and pioglitazone that is linked to insulin resistance development [1]. This property makes FK-614 an ideal compound for studies examining the differential effects of PPARγ activation at distinct stages of adipocyte maturation, and for investigating the molecular mechanisms underlying the transition from insulin-sensitive to insulin-resistant adipocyte states.

In Vivo Diabetes Models Requiring High-Potency Insulin Sensitization with Reduced Compound Input

In rodent models of type 2 diabetes, FK-614 demonstrates superior in vivo potency relative to pioglitazone: it is approximately 15-fold more potent in db/db mice for hypoglycemic effect, and has a 9-fold lower ED50 (1.3 mg/kg vs. 11.8 mg/kg) for hypoinsulinemic effect in ob/ob mice [1]. Researchers conducting long-term or large-scale animal studies can leverage this higher potency to achieve equivalent glycemic control with significantly lower compound doses, thereby reducing compound consumption and procurement costs, minimizing potential compound-related stress on animals, and potentially mitigating off-target effects that might confound study endpoints.

Structure-Activity Relationship Studies of Non-TZD PPARγ Ligands

As a benzimidazole derivative that binds PPARγ with high affinity (Ki 11 nM, 4.3-fold higher than rosiglitazone's Ki 47 nM) [1] and functions as an SPPARM rather than a full agonist, FK-614 serves as a valuable reference compound for structure-activity relationship (SAR) programs focused on non-thiazolidinedione PPARγ modulators. Its distinct chemical scaffold (C21H23Cl2N3O3S) [2], combined with its well-characterized binding, coactivator recruitment, and functional activity profiles, provides a benchmark for evaluating novel chemical entities designed to achieve SPPARM pharmacology while avoiding the liabilities associated with the TZD moiety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for FK614

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.